4-Bromo-6,8-dichloroquinoline
Overview
Description
4-Bromo-6,8-dichloroquinoline: is a heterocyclic aromatic organic compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol It is a derivative of quinoline, which is a fused ring system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,8-dichloroquinoline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction . This method is advantageous as it reduces reaction times and increases yields compared to traditional heating methods. Additionally, the use of green chemistry principles such as solvent-free conditions and solid-supported catalysts can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,8-dichloroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
4-Bromo-6,8-dichloroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6,8-dichloroquinoline depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.
Modulating Receptors: The compound may bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
- 4-Bromo-7,8-dichloroquinoline
- 4-Bromo-7-chloroquinoline
- 4-Bromo-8-chloroquinoline
- 4-Bromo-6-chloroquinoline
- 4-Bromo-7,8-difluoroquinoline
Comparison: 4-Bromo-6,8-dichloroquinoline is unique due to its specific substitution pattern, which influences its reactivity and properties. Compared to other similar compounds, it may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .
Properties
IUPAC Name |
4-bromo-6,8-dichloroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIJBTRPZSJHHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615914 | |
Record name | 4-Bromo-6,8-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35478-81-0 | |
Record name | 4-Bromo-6,8-dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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